![molecular formula C23H20FN5O2S B2575107 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941935-13-3](/img/structure/B2575107.png)
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several heterocyclic rings including a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, which is a type of fused ring system containing nitrogen and sulfur atoms . It also has a fluorophenyl group and a phenethylacetamide group attached to it. Compounds with similar structures have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, along with the attached fluorophenyl and phenethylacetamide groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various substituents. For example, the fluorine atom in the fluorophenyl group is often involved in various types of chemical reactions due to its high electronegativity .Applications De Recherche Scientifique
Neuroinflammatory Imaging and Therapeutic Applications
One notable application area for compounds with similar structural features is in the imaging and treatment of neuroinflammatory conditions. Compounds like the pyrazolo[1,5-a]pyrimidines have been studied for their potential as ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These compounds have shown promise in both in vitro evaluations for binding affinity to TSPO and in vivo positron emission tomography (PET) imaging in rodent models of neuroinflammation, suggesting potential for the development of PET radiotracers for diagnosing and studying neuroinflammatory diseases (Damont et al., 2015).
Anticancer Activity
Another significant area of interest is the anticancer activity of structurally related compounds. For instance, fluoro substituted benzo[b]pyrans and their derivatives have been shown to exhibit anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam et al., 2005). This suggests that compounds with similar fluoro-substituted structures might also possess valuable anticancer properties.
Anti-inflammatory and Analgesic Activities
The structural motif of pyrazolo[3,4-d]pyrimidinones has been explored for anti-inflammatory and analgesic effects. Some derivatives have been synthesized and found to possess significant anti-inflammatory and antinociceptive activities, highlighting the potential of this chemical framework for the development of new therapeutic agents in managing pain and inflammation (Alam et al., 2010).
Antimicrobial Properties
Compounds with the pyrazolo[3,4-d]pyrimidin-4(5H)-one backbone have also been investigated for their antimicrobial activities. Novel syntheses of these compounds have led to the identification of derivatives with potent antimicrobial properties, providing a basis for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Bondock et al., 2008).
Mécanisme D'action
The mechanism of action of this compound would depend on its potential biological activities. Compounds with similar structures have been studied for their anticancer activities, among others . The exact mechanism would likely involve interactions with various biological targets, but without specific studies on this compound, it’s difficult to provide more details.
Propriétés
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLHCORVTNGFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)
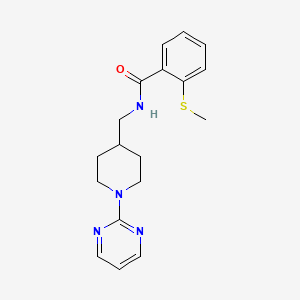
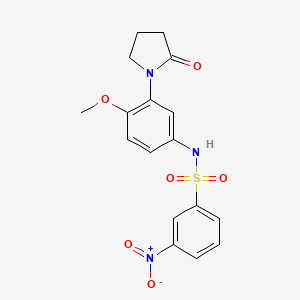
![5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2575032.png)
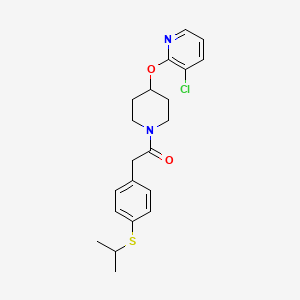
![3-butyl-1,6,7-trimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2575034.png)
![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)
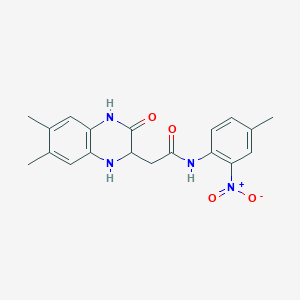
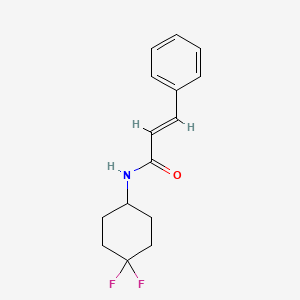

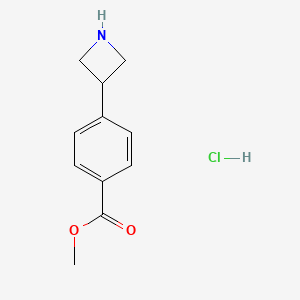
![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazinan-4-one](/img/structure/B2575047.png)